4-(Pyrimidin-2-ylsulfamoyl)benzoic acid

Description

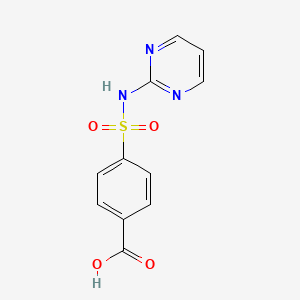

4-(Pyrimidin-2-ylsulfamoyl)benzoic acid is a benzoic acid derivative functionalized with a pyrimidin-2-ylsulfamoyl group at the para position of the benzene ring. Its molecular formula is C₁₁H₉N₃O₄S, with a molecular weight of 295.27 g/mol. The compound combines a sulfamoyl linker (-SO₂-NH-) bridging the benzoic acid and pyrimidine moieties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves sulfamoylation reactions, as demonstrated in recent protocols using precursors like 2-carbamimidoylbenzoic acid .

Properties

Molecular Formula |

C11H9N3O4S |

|---|---|

Molecular Weight |

279.27 g/mol |

IUPAC Name |

4-(pyrimidin-2-ylsulfamoyl)benzoic acid |

InChI |

InChI=1S/C11H9N3O4S/c15-10(16)8-2-4-9(5-3-8)19(17,18)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14) |

InChI Key |

HRYATXLYVNRBDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid typically involves the following steps:

Formation of the sulfonamide linkage: This can be achieved by reacting 4-aminobenzoic acid with a suitable sulfonyl chloride derivative, such as 2-pyrimidinylsulfonyl chloride, under basic conditions.

Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This may include continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid can undergo various chemical reactions, including:

Electrophilic aromatic substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.

Nucleophilic substitution: The sulfonamide group can be targeted for nucleophilic attack, leading to the formation of various derivatives.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

Electrophilic aromatic substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic substitution: Reagents such as amines or alcohols can be used to replace the sulfonamide group.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could produce various substituted sulfonamides.

Scientific Research Applications

4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic ring and pyrimidine moiety can participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular features of 4-(Pyrimidin-2-ylsulfamoyl)benzoic acid and its analogues:

Key Observations :

- Substituent Position and Electronic Effects: The target compound’s para-substituted sulfamoyl group minimizes steric hindrance compared to ortho-substituted analogues like the 4-chloro-3-(pyridin-2-ylsulfamoyl) derivative .

- Functional Group Diversity : The azo (-N=N-) and hydroxyl (-OH) groups in the compound from introduce chromophoric and acidic properties, respectively, which are absent in the target compound.

- Heterocyclic Variations: Pyrimidine (in the target compound) vs. Pyrimidine’s dual nitrogen atoms may enhance binding affinity in biological systems compared to pyridine’s single nitrogen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.